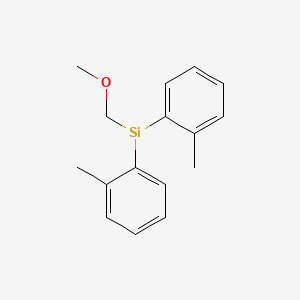

(Methoxymethyl)bis(2-methylphenyl)silyl

Description

Properties

CAS No. |

646522-66-9 |

|---|---|

Molecular Formula |

C16H19OSi |

Molecular Weight |

255.41 g/mol |

InChI |

InChI=1S/C16H19OSi/c1-13-8-4-6-10-15(13)18(12-17-3)16-11-7-5-9-14(16)2/h4-11H,12H2,1-3H3 |

InChI Key |

FMAHMKUBUQLPRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](COC)C2=CC=CC=C2C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Methoxymethyl Bis 2 Methylphenyl Silyl Scaffolds and Precursors

Development of Convergent and Divergent Synthetic Routes to the Silicon-Centered Core

The formation of the bis(2-methylphenyl)silyl core is a critical step in the synthesis of the target compound. A common and effective method for creating silicon-carbon bonds is the Grignard reaction. gelest.com This approach involves the reaction of a silicon halide with an organomagnesium reagent.

A plausible and widely used strategy begins with the reaction of silicon tetrachloride (SiCl₄) with two equivalents of a 2-methylphenyl Grignard reagent, such as 2-methylphenylmagnesium bromide. This reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The Grignard reagent, prepared from the corresponding aryl halide (2-bromotoluene) and magnesium metal, acts as a nucleophile, displacing two of the chloride ions on the silicon tetrachloride to form bis(2-methylphenyl)dichlorosilane. While the para-substituted analogue, bis(p-tolyl)dichlorosilane, is commercially available and its synthesis is well-documented, the synthesis of the ortho-substituted isomer follows similar principles. cymitquimica.com The reaction stoichiometry must be carefully controlled to favor the formation of the desired diaryldichlorosilane over mono- or tri-substituted products. gelest.com

Once the bis(2-methylphenyl)dichlorosilane is obtained, the next step is its reduction to the corresponding hydrosilane, bis(2-methylphenyl)silane (B12568454). This transformation is typically achieved using a hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether or THF. The hydride ions replace the chlorine atoms, yielding the Si-H functionalized diarylsilane.

An alternative, more convergent approach could involve the reaction of two equivalents of the 2-methylphenyl Grignard reagent with dichlorosilane (B8785471) (H₂SiCl₂). However, the handling of gaseous dichlorosilane can be challenging.

| Reaction Step | Reagents and Conditions | Product | Typical Yield (%) |

| Arylation | 2-methylphenylmagnesium bromide, Silicon tetrachloride, Diethyl ether | Bis(2-methylphenyl)dichlorosilane | 60-80 (estimated) |

| Reduction | Bis(2-methylphenyl)dichlorosilane, Lithium aluminum hydride, Diethyl ether | Bis(2-methylphenyl)silane | >90 |

Functional Group Interconversions Involving the Methoxymethyl and Aryl Substituents

Functional group interconversions on the (Methoxymethyl)bis(2-methylphenyl)silyl scaffold allow for the synthesis of a variety of derivatives. These transformations can target either the methoxymethyl group or the aryl substituents.

The methoxy (B1213986) group of the methoxymethyl substituent can potentially be cleaved to yield the corresponding hydroxymethylsilane. This can be achieved using reagents like boron tribromide (BBr₃) followed by aqueous workup. The resulting primary alcohol opens up possibilities for further functionalization, such as oxidation to the corresponding formylsilane or conversion to other ether or ester derivatives.

The tolyl methyl groups on the aryl rings are also amenable to functionalization. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) would furnish the bis(2-(bromomethyl)phenyl)(methoxymethyl)silane. This reactive benzylic bromide can then be subjected to a variety of nucleophilic substitution reactions to introduce a wide range of functional groups.

| Transformation | Target Group | Reagents and Conditions | Resulting Functional Group |

| Ether Cleavage | Methoxymethyl | 1. BBr₃, CH₂Cl₂; 2. H₂O | Hydroxymethyl |

| Benzylic Bromination | 2-Methylphenyl | NBS, AIBN, CCl₄, heat | 2-(Bromomethyl)phenyl |

Advanced Strategies for Constructing Stereodefined (Methoxymethyl)bis(2-methylphenyl)silyl Derivatives

The synthesis of stereodefined (Methoxymethyl)bis(2-methylphenyl)silyl derivatives, where the silicon atom is a stereocenter, presents a significant challenge due to the tetrahedral and configurationally stable nature of chiral silanes.

Achieving a stereodefined silicon center can be approached through several strategies. One method involves the use of a chiral auxiliary on the silicon atom. For example, a prochiral diarylsilane could be reacted with a chiral alcohol to form a diastereomeric mixture of alkoxysilanes, which could then be separated chromatographically. Subsequent substitution of the chiral alkoxy group would proceed with either retention or inversion of configuration, depending on the reaction conditions and the nucleophile used.

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of chiral silanes. For instance, the desymmetrization of prochiral silanes using chiral catalysts has emerged as a promising approach. chimia.ch Although not specifically demonstrated for the target molecule, this strategy could potentially be adapted.

The presence of multiple functional groups on the (Methoxymethyl)bis(2-methylphenyl)silyl scaffold necessitates chemo- and regioselective transformations for the synthesis of complex derivatives. For instance, in a molecule containing both a methoxymethyl group and a tolyl group, selective reaction at one site over the other is crucial.

The higher reactivity of the Si-H bond in the precursor, bis(2-methylphenyl)silane, compared to the C-H bonds of the aryl and methoxy groups, allows for selective functionalization at the silicon center. The introduction of the methoxymethyl group itself is an example of such a selective reaction. One potential method for this transformation is the reaction of the corresponding silyllithium species, generated by deprotonation of bis(2-methylphenyl)silane with a strong base like butyllithium, with chloromethyl methyl ether. The high nucleophilicity of the silyl (B83357) anion would favor attack at the electrophilic chloromethyl ether.

Alternatively, transition-metal-catalyzed C-H functionalization could be employed for the regioselective modification of the aryl rings. For example, palladium-catalyzed ortho-C-H activation and subsequent coupling with various partners could be used to introduce substituents at the positions adjacent to the silicon atom on the phenyl rings. The directing ability of the silicon atom could influence the regiochemical outcome of such reactions.

Iii. Reactivity and Mechanistic Investigations of Methoxymethyl Bis 2 Methylphenyl Silyl Compounds

Nucleophilic Activation and Silyl (B83357) Transfer Mechanisms

Nucleophilic activation is a cornerstone of organosilane chemistry, enabling the formation of new bonds at the silicon center. This typically involves the interaction of a nucleophile with the silicon atom, which can bear a suitable leaving group, or the activation of the silane (B1218182) to enhance its nucleophilicity in cross-coupling reactions.

The formation of silicon-carbon (Si-C) and silicon-heteroatom (Si-X, where X = O, N, etc.) bonds from a (Methoxymethyl)bis(2-methylphenyl)silyl precursor, such as a halide or triflate, generally proceeds via a nucleophilic substitution pathway. The silicon atom, being electropositive and possessing accessible d-orbitals, is susceptible to nucleophilic attack. soci.org This leads to the formation of a pentacoordinate, hypervalent silicon intermediate. soci.orglibretexts.org

The general mechanism can be described as: Nu:⁻ + L-Si(CH₂OMe)(o-Tol)₂ → [Nu---Si(CH₂OMe)(o-Tol)₂---L]⁻ → Nu-Si(CH₂OMe)(o-Tol)₂ + L:⁻ (where Nu = Nucleophile, L = Leaving Group, o-Tol = 2-methylphenyl)

This pathway is fundamental for creating silyl ethers (a Si-O bond) by reacting the corresponding silyl halide with an alcohol in the presence of a non-nucleophilic base. youtube.com

For the formation of Si-C bonds, particularly in the context of cross-coupling reactions like the Hiyama coupling, the organosilane is typically activated by a fluoride (B91410) source (e.g., TBAF) or a base. sigmaaldrich.com This activation generates a more nucleophilic pentacoordinate silicate (B1173343) species, which can then participate in a catalytic cycle with a transition metal, typically palladium, to form a new carbon-carbon bond. sigmaaldrich.com The presence of an oxygen-containing substituent on the silicon, such as the methoxymethyl group, can facilitate this activation.

| Activation Method | Intermediate Species | Bond Formed | Typical Reaction |

| Base (e.g., Imidazole) | Neutral Silyl Precursor | Si-Heteroatom | Silyl Ether Formation |

| Fluoride (e.g., TBAF) | Pentacoordinate Silicate | Si-Carbon | Hiyama Cross-Coupling |

| Base (e.g., NaOH) | Silanolate (from silanol) | Si-Carbon | Hiyama Cross-Coupling |

This table summarizes common activation strategies for organosilanes leading to bond formation.

The installation of the (Methoxymethyl)bis(2-methylphenyl)silyl group onto an organic substrate, typically as a protecting group for an alcohol, follows a well-understood mechanism. The most common method involves reacting the alcohol with a silyl halide, such as (Methoxymethyl)bis(2-methylphenyl)silyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. youtube.com

The reaction proceeds as follows:

Base Activation : The base deprotonates the alcohol, increasing its nucleophilicity.

Nucleophilic Attack : The resulting alkoxide attacks the electrophilic silicon center of the silyl chloride.

Intermediate Formation : A trigonal bipyramidal, pentacoordinate silicon intermediate is formed. libretexts.org

Leaving Group Departure : The chloride ion is expelled, yielding the silyl ether product and the protonated base.

The steric hindrance from the two bulky o-tolyl groups would significantly influence the rate of this reaction, making it slower than with less hindered silanes like trimethylsilyl (B98337) chloride. This steric bulk, however, also contributes to the stability of the resulting silyl ether under various conditions.

Electrophilic Activation and Silyl Rearrangements

While nucleophilic activation is common, electrophilic activation of the silicon or adjacent groups can lead to important synthetic transformations, including skeletal rearrangements.

Silyl groups are known for their propensity to migrate between nucleophilic sites, such as from one oxygen atom to another. researchgate.net This migration can occur within the same molecule (intramolecular) or between different molecules (intermolecular) and is often catalyzed by acid or base. soci.orgresearchgate.net

Base-Catalyzed Migration : Under basic conditions, a nucleophile (e.g., an alkoxide) attacks the silicon atom, forming a pentacoordinate intermediate. This intermediate can then resolve by expelling a different alcohol, resulting in a net migration of the silyl group. Intermolecular migration under basic conditions has been well-documented. researchgate.net

Acid-Catalyzed Migration : In the presence of acid, a hydroxyl group can be protonated, making it a better leaving group. The silyl ether oxygen can also be protonated, making the silicon more electrophilic and susceptible to attack by another nucleophile.

The mechanism for the migration of the (Methoxymethyl)bis(2-methylphenyl)silyl group would be influenced by the steric bulk of the o-tolyl groups, which could disfavor intermolecular pathways and potentially control the stereochemical outcome of intramolecular shifts.

Organosilyl groups can exert powerful electronic effects that stabilize adjacent reactive intermediates. The most prominent of these is the β-silicon effect , where a silicon atom positioned beta to a developing positive charge provides substantial stabilization. soci.org This stabilization arises from hyperconjugation between the C-Si σ-bonding orbital and the empty p-orbital of the carbocation. soci.org The electropositive nature of silicon enhances this effect.

For a substrate containing the (Methoxymethyl)bis(2-methylphenyl)silyl group, any reaction that generates a carbocation at the β-position would be significantly accelerated. The large steric profile of the bis(o-tolyl)silyl moiety would also play a critical role, potentially directing the approach of reagents and influencing the conformation of the transition state.

Radical Chemistry Involving (Methoxymethyl)bis(2-methylphenyl)silyl Species

Organosilanes are versatile reagents in radical chemistry. acs.orgresearchgate.net While the most common application involves silyl hydrides as radical reducing agents, silyl radicals can be generated from other precursors and participate in a variety of transformations. e-bookshelf.de

A (Methoxymethyl)bis(2-methylphenyl)silyl radical, •Si(CH₂OMe)(o-Tol)₂, could be generated from the corresponding silyl hydride via hydrogen atom abstraction or from other precursors through photolysis or one-electron reduction. e-bookshelf.de Once formed, this silyl radical can mediate a range of reactions. A key application is in radical chain processes, such as the reduction of organic halides. acs.org

The general mechanism for halide reduction is:

Initiation : Generation of the silyl radical, •Si(CH₂OMe)(o-Tol)₂.

Propagation :

The silyl radical abstracts a halogen atom from an organic halide (R-X), forming a stable silyl halide and an alkyl radical (R•). •Si(CH₂OMe)(o-Tol)₂ + R-X → X-Si(CH₂OMe)(o-Tol)₂ + R•

This step is often very fast and irreversible.

The alkyl radical then typically abstracts a hydrogen atom from a suitable donor to complete the reduction.

Silyl radicals can also add to multiple bonds like alkenes and alkynes, initiating polymerization or further intramolecular cyclization reactions. researchgate.net The reactivity and selectivity of the •Si(CH₂OMe)(o-Tol)₂ radical would be governed by the steric hindrance of the o-tolyl groups and the electronic properties of the methoxymethyl substituent.

| Radical Reaction Type | Role of Silyl Species | Mechanistic Step |

| Halide Reduction | Halogen Abstractor | R₃Si• + R'-X → R₃Si-X + R'• |

| Hydrosilylation | Radical Addition | R₃Si• + C=C → R₃Si-C-C• |

| Polymerization | Radical Initiator | R₃Si• + Monomer → R₃Si-Monomer• |

This table outlines the primary roles of silyl radicals in common chemical transformations. acs.orgresearchgate.net

Generation and Characterization of Silyl Radicals

The generation of silyl radicals from stable precursors is the first critical step in their utilization for synthetic purposes. For sterically hindered arylsilanes, such as (methoxymethyl)bis(2-methylphenyl)silane, the corresponding silyl radical, (methoxymethyl)bis(2-methylphenyl)silyl radical, can be generated through several established methods. A common approach involves the abstraction of the hydrogen atom from the parent hydrosilane, (methoxymethyl)bis(2-methylphenyl)silane, using a radical initiator.

One of the most prevalent methods for generating silyl radicals is the reaction of the corresponding hydrosilane with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical activation. For instance, the thermal decomposition of AIBN produces cyanoisopropyl radicals, which are capable of abstracting the hydrogen atom from the Si-H bond to yield the desired silyl radical.

Another effective method for the formation of silyl radicals is through the photolysis of a solution containing the hydrosilane and a suitable photosensitizer. The excited state of the sensitizer (B1316253) can induce the homolytic cleavage of the Si-H bond, leading to the formation of the silyl radical.

The direct characterization of transient silyl radicals is often accomplished using Electron Paramagnetic Resonance (EPR) spectroscopy. This technique provides valuable information about the electronic environment of the unpaired electron. For silyl radicals, the hyperfine coupling constants with the 29Si nucleus (I = 1/2, natural abundance 4.7%) and with neighboring protons are particularly informative. The magnitude of the 29Si hyperfine coupling constant can give insights into the geometry of the radical center, with larger values suggesting a more pyramidal structure.

Table 1: Representative EPR Spectroscopic Data for Selected Silyl Radicals

| Silyl Radical | g-value | a(29Si) / G | a(α-H) / G |

| Triphenylsilyl radical | 2.0030 | 18.5 | - |

| Tris(2-methylphenyl)silyl radical | 2.0031 | 19.2 | - |

| (Trimethylsilyl)methyl radical | 2.0026 | 39.3 | 21.1 |

This table presents typical EPR data for related silyl radicals to illustrate the range of expected values. Data is sourced from general organosilicon chemistry literature.

Application in Radical-Mediated Transformations, including Hydrosilylation Reactions

Silyl radicals are highly effective mediators of a variety of radical chain reactions. Their utility stems from their ability to participate in key elementary steps such as atom abstraction, addition to multiple bonds, and radical-radical coupling processes. The (methoxymethyl)bis(2-methylphenyl)silyl radical, owing to the steric bulk imparted by the two 2-methylphenyl groups, is expected to exhibit controlled reactivity and selectivity in these transformations.

One of the most significant applications of silyl radicals is in hydrosilylation reactions. In a radical-mediated hydrosilylation, the silyl radical adds to a carbon-carbon double or triple bond, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a molecule of the parent hydrosilane, yielding the hydrosilylated product and regenerating the silyl radical, thus propagating the radical chain.

The general mechanism for the radical-mediated hydrosilylation of an alkene is as follows:

Initiation: Generation of the silyl radical, •SiR3, from the corresponding silane, HSiR3.

Propagation Step 1: Addition of the silyl radical to the alkene to form a β-silyl-substituted carbon-centered radical. •SiR3 + H2C=CHR' → R3Si-CH2-•CHR'

Propagation Step 2: Hydrogen atom transfer from the hydrosilane to the carbon-centered radical to give the final product and regenerate the silyl radical. R3Si-CH2-•CHR' + HSiR3 → R3Si-CH2-CH2R' + •SiR3

The regioselectivity of the silyl radical addition is generally governed by the formation of the more stable carbon-centered radical intermediate. In the case of terminal alkenes, the addition typically occurs at the terminal carbon, leading to the anti-Markovnikov product.

Beyond hydrosilylation, silyl radicals derived from bulky arylsilanes are also employed in other radical-mediated transformations, such as radical cyclizations, reductions of organic halides, and deoxygenation reactions. The steric hindrance provided by the 2-methylphenyl groups can influence the stereochemical outcome of these reactions, potentially leading to high levels of diastereoselectivity.

Theoretical and Computational Chemistry Studies

To complement experimental investigations, theoretical and computational methods are invaluable tools for understanding the intricate details of reaction mechanisms and the electronic properties of reactive intermediates like silyl radicals.

Density Functional Theory (DFT) Analyses of Reaction Transition States and Intermediates

Density Functional Theory (DFT) has become a powerful and widely used computational method for studying the structures, energies, and properties of molecules and reaction pathways. For the reactions involving the (methoxymethyl)bis(2-methylphenyl)silyl radical, DFT calculations can be employed to model the geometries and energies of reactants, transition states, and intermediates.

For instance, in a radical hydrosilylation reaction, DFT can be used to calculate the activation barriers for the addition of the silyl radical to an alkene and for the subsequent hydrogen abstraction step. By comparing the activation energies for different possible pathways, the most likely reaction mechanism and the origins of the observed regioselectivity and stereoselectivity can be elucidated.

DFT calculations can also provide insights into the geometry of the (methoxymethyl)bis(2-methylphenyl)silyl radical itself. The degree of pyramidalization at the silicon center, which is a key structural parameter for silyl radicals, can be accurately predicted. This information is crucial for understanding the radical's reactivity.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for Si-H Bonds in Related Silanes

| Silane | BDE (kcal/mol) |

| SiH4 | 90.3 |

| PhSiH3 | 88.1 |

| Ph3SiH | 81.2 |

This table shows representative DFT-calculated Si-H BDEs for related silanes, illustrating the effect of substitution on the bond strength. The BDE for (methoxymethyl)bis(2-methylphenyl)silane is expected to be in a similar range to that of triphenylsilane. Data is sourced from computational chemistry literature.

Molecular Orbital Analysis and Electronic Effects of the Silyl Moiety

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For the (methoxymethyl)bis(2-methylphenyl)silyl radical, an analysis of its molecular orbitals can reveal important details about the distribution of the unpaired electron and the electronic influence of the substituents.

The singly occupied molecular orbital (SOMO) is of particular interest in a radical species. The energy and spatial distribution of the SOMO are critical determinants of the radical's reactivity. In the (methoxymethyl)bis(2-methylphenyl)silyl radical, the SOMO is expected to be largely localized on the silicon atom, with some delocalization into the σ-bonds of the substituents.

The electronic effects of the methoxymethyl and 2-methylphenyl groups play a significant role in modulating the properties of the silyl radical. The 2-methylphenyl groups, being aryl substituents, can potentially interact with the silicon center through both inductive and resonance effects. However, the steric bulk of the ortho-methyl groups may force the phenyl rings to twist out of the plane, thereby diminishing the extent of π-conjugation with the silicon p-orbitals. The methoxymethyl group is primarily an inductively withdrawing group.

Iv. Strategic Applications of Methoxymethyl Bis 2 Methylphenyl Silyl in Advanced Organic Synthesis

Role in Stereoselective and Asymmetric Synthesis

Stereoselective and asymmetric synthesis are cornerstone disciplines in modern organic chemistry, enabling the preparation of enantiomerically pure compounds. Silyl (B83357) groups are often employed as directing groups or chiral auxiliaries to achieve high levels of stereocontrol.

Diastereoselective and Enantioselective Transformations Mediated by the Silyl Group

There are no specific documented instances of (Methoxymethyl)bis(2-methylphenyl)silyl being used to mediate diastereoselective or enantioselective transformations. In principle, the methoxymethyl group could engage in chelation control with a metal catalyst, and the bulky 2-methylphenyl (o-tolyl) groups could provide a specific steric environment to influence the approach of a reagent to a prochiral center. However, without experimental data, this remains speculative.

Chiral Auxiliary Applications or Stereodirecting Effects in C-C Bond Formation

For a silyl group to function as a chiral auxiliary, the silicon atom itself must be a stereocenter, or the organic substituents attached to it must possess chirality. In the case of (Methoxymethyl)bis(2-methylphenyl)silyl, the silicon atom is prochiral. While it could potentially be rendered chiral, there is no literature describing its use as a chiral auxiliary to control the stereochemistry of carbon-carbon bond-forming reactions such as aldol additions, Michael reactions, or Diels-Alder cycloadditions. The stereodirecting effects of this specific silyl group in such transformations have not been reported.

Utilization in Complex Molecule Synthesis

The synthesis of complex natural products and pharmaceuticals often requires the strategic use of protecting groups and synthons with masked reactivity. Silyl ethers are frequently used for the protection of alcohols, but more specialized silyl groups can play more intricate roles.

Strategic Incorporation for Masked Functionalities or Reactive Synthons

No published syntheses of complex molecules were found that strategically incorporate the (Methoxymethyl)bis(2-methylphenyl)silyl group to mask a functional group or to serve as a precursor to a reactive synthon. The methoxymethyl ether portion of the molecule could theoretically be cleaved under specific conditions to reveal a hydroxymethyl group, but this particular application has not been documented for this compound.

Cascade Reactions and Annulations Enabled by the Silyl Group

The participation of the (Methoxymethyl)bis(2-methylphenyl)silyl group in enabling or directing cascade reactions or annulation sequences has not been described in the chemical literature. While silyl groups can be involved in processes like the Brook rearrangement, which can be part of a cascade sequence, no such reactivity has been reported for this specific compound.

Methodological Innovations in Silylation Reactions

The development of new silylation methods is an active area of research, focusing on milder conditions, improved selectivity, and the introduction of novel silyl groups with unique properties. A search of the literature did not yield any methodological innovations specifically related to the synthesis or use of (Methoxymethyl)bis(2-methylphenyl)silyl. General methods for the formation of silyl ethers from the corresponding silyl halide and an alcohol are well-established, but no specific adaptations or novel procedures for this compound have been reported.

Development of Novel Synthetic Protocols for Silicon Incorporation

The development of new methods for the incorporation of silicon into organic frameworks is a significant area of research, driven by the utility of organosilanes in materials science, medicinal chemistry, and as synthetic intermediates. researchgate.netacs.org Silyl ethers, in particular, serve as valuable precursors for the formation of silicon-carbon bonds and for the introduction of the silyl moiety into various organic molecules. soton.ac.uk While direct research on "(Methoxymethyl)bis(2-methylphenyl)silyl" is limited, the principles of silyl ether chemistry provide a foundation for its potential applications in novel synthetic protocols.

One established strategy for silicon incorporation involves the reaction of a silylating agent with a suitable nucleophile. In this context, a hypothetical protocol could involve the activation of the methoxymethyl group in (Methoxymethyl)bis(2-methylphenyl)silyl to generate a reactive silyl electrophile. This electrophile could then be trapped by a wide range of nucleophiles, such as organolithium or Grignard reagents, to form new silicon-carbon bonds. The steric bulk provided by the two 2-methylphenyl (o-tolyl) groups would likely influence the stereochemical outcome of such reactions, potentially enabling diastereoselective silicon incorporation.

Another approach for silicon incorporation is through palladium-catalyzed cross-coupling reactions. While traditionally focused on carbon-carbon bond formation, these methods have been extended to include the formation of carbon-silicon bonds. nih.gov For instance, a palladium catalyst could facilitate the coupling of an aryl or vinyl halide with a derivative of (Methoxymethyl)bis(2-methylphenyl)silyl, where the methoxymethyl group acts as a leaving group or a transferable ligand.

The following table summarizes potential synthetic protocols for silicon incorporation, drawing analogies from known reactions of similar organosilicon compounds.

Table 1: Potential Synthetic Protocols for Silicon Incorporation Using (Methoxymethyl)bis(2-methylphenyl)silyl Derivatives

| Protocol | Silylating Agent | Nucleophile/Electrophile | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Nucleophilic Substitution | (Methoxymethyl)bis(2-methylphenyl)silyl | Organolithium (R-Li) | Lewis Acid Activation | R-Si(o-tolyl)₂-H |

| Palladium-Catalyzed Cross-Coupling | (Methoxymethyl)bis(2-methylphenyl)silyl | Aryl Halide (Ar-X) | Pd(0) catalyst, Base | Ar-Si(o-tolyl)₂-H |

| Hydrosilylation | H-Si(o-tolyl)₂-OMOM | Alkene/Alkyne | Platinum or Rhodium catalyst | Alkyl/Vinyl-Si(o-tolyl)₂-OMOM |

| Silyl-Negishi Reaction | I-Si(o-tolyl)₂-OMOM | Organozinc (R-ZnX) | Palladium catalyst | R-Si(o-tolyl)₂-OMOM |

Note: The protocols in this table are hypothetical and based on established reactivity patterns of analogous organosilicon compounds. "OMOM" refers to the methoxymethyl group.

Catalytic Approaches Leveraging (Methoxymethyl)bis(2-methylphenyl)silyl Derivatives or Analogs

The application of organosilicon compounds in catalysis is a rapidly expanding field. Silyl derivatives can act as ligands for transition metals, influencing the reactivity and selectivity of catalytic transformations. While direct catalytic applications of "(Methoxymethyl)bis(2-methylphenyl)silyl" have not been extensively reported, its structural features suggest potential roles in various catalytic cycles.

One potential application lies in the development of novel palladium catalysts. The silicon atom in a derivative of (Methoxymethyl)bis(2-methylphenyl)silyl could coordinate to a palladium center, and the methoxymethyl group could serve as a labile ligand that dissociates to generate a catalytically active species. The bulky o-tolyl groups would create a specific steric environment around the metal center, which could be beneficial for controlling selectivity in cross-coupling reactions.

Furthermore, analogs of (Methoxymethyl)bis(2-methylphenyl)silyl could be designed to act as pro-ligands in catalysis. For example, the methoxymethyl group could be replaced with a functional group capable of coordinating to a metal. The resulting organosilicon ligand could then be employed in various catalytic transformations, such as C-H bond functionalization or asymmetric synthesis.

Research in the broader field of organosilicon chemistry has demonstrated the utility of silyl groups in directing and activating substrates in catalytic reactions. For instance, the catalytic alkoxysilylation of C-H bonds has been achieved using alkoxysilyldiazenes, highlighting the potential for silyl ethers to participate in C-H activation cycles. rsc.org

The table below outlines hypothetical catalytic applications based on the structural characteristics of (Methoxymethyl)bis(2-methylphenyl)silyl and the known reactivity of related organosilicon compounds.

Table 2: Potential Catalytic Applications of (Methoxymethyl)bis(2-methylphenyl)silyl Derivatives and Analogs

| Catalytic Application | Role of Silyl Compound | Metal Catalyst | Reaction Type | Potential Advantage |

|---|---|---|---|---|

| Cross-Coupling Reactions | Ligand or Pre-catalyst | Palladium, Nickel | Suzuki, Heck, etc. | Enhanced selectivity due to steric bulk |

| C-H Bond Functionalization | Directing Group | Rhodium, Iridium | Arylation, Alkenylation | Site-selective functionalization |

| Asymmetric Catalysis | Chiral Ligand Backbone | Various Metals | Hydrogenation, etc. | Enantiocontrol |

| Hydrosilylation | Catalyst Component | Platinum, Rhodium | Alkene/Alkyne Reduction | Modulated reactivity and selectivity |

V. Advanced Spectroscopic and Structural Elucidation Methodologies for Mechanistic Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Reaction Monitoring and Structural Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time and for understanding the dynamic behavior of molecules in solution. For a compound such as (Methoxymethyl)bis(2-methylphenyl)silyl, techniques like 1H, 13C, and 29Si NMR would be fundamental for structural confirmation.

In a hypothetical reaction, such as the hydrolysis of the methoxymethyl group or a substitution at the silicon center, time-resolved NMR experiments could be employed. wikipedia.org This involves acquiring spectra at regular intervals to track the disappearance of starting material signals and the appearance of product signals. For instance, the methoxymethyl group's characteristic 1H and 13C signals would diminish, while new signals corresponding to a hydroxymethylsilyl or other substituted group would emerge.

Techniques such as Diffusion-Ordered Spectroscopy (DOSY) could be used to differentiate between species of different sizes in the reaction mixture without chromatographic separation. Furthermore, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be applied to study the through-space proximity of the protons, providing information on the molecule's preferred conformation and structural dynamics in solution. nih.gov

Illustrative Data for Reaction Monitoring via 1H NMR

To illustrate how NMR could be used, consider a hypothetical reaction where (Methoxymethyl)bis(2-methylphenyl)silyl is converted to a product. The following table represents the kind of data that would be collected.

| Time (minutes) | Integral of Starting Material Peak (A) | Integral of Product Peak (B) | % Conversion (B / (A+B)) * 100 |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.70 | 0.30 | 30 |

| 30 | 0.55 | 0.45 | 45 |

| 60 | 0.20 | 0.80 | 80 |

| 120 | 0.05 | 0.95 | 95 |

This is a hypothetical data table for illustrative purposes only.

Elucidation of Transient Intermediates using Time-Resolved Spectroscopic Methods

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic methods. Time-resolved spectroscopy, which operates on timescales from picoseconds to seconds, is designed to capture the spectral signatures of these transient species. youtube.com

For reactions involving (Methoxymethyl)bis(2-methylphenyl)silyl, such as a photochemical rearrangement or a reaction with a highly reactive reagent, transient species like silylenes, silicenium ions, or pentacoordinate silicon intermediates might be formed. Techniques like flash photolysis coupled with UV-Vis or infrared spectroscopy could be used to detect and characterize these intermediates. wikipedia.org The experiment would involve exciting the sample with a short, intense laser pulse (the "pump") and then probing the resulting changes with a second light beam at various time delays. youtube.com

Hypothetical Transient Absorption Data

The table below illustrates the type of data that might be obtained from a time-resolved absorption experiment on a hypothetical reaction of (Methoxymethyl)bis(2-methylphenyl)silyl.

| Time Delay (nanoseconds) | Wavelength of Max Absorption (nm) | Identity of Transient Species |

| 10 | 450 | Excited Singlet State |

| 100 | 520 | Pentacoordinate Intermediate |

| 1000 | 380 | Silyl (B83357) Cation |

This is a hypothetical data table for illustrative purposes only.

X-ray Crystallography of Key Intermediates or Products to Confirm Stereochemical Outcomes and Bonding Arrangements

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry, in the solid state. nih.gov To apply this technique, a single crystal of the compound of interest is required. nih.gov For (Methoxymethyl)bis(2-methylphenyl)silyl, obtaining a crystal structure would definitively confirm the tetrahedral geometry around the silicon atom and the spatial arrangement of the two 2-methylphenyl groups and the methoxymethyl group.

More importantly, if a stable product or a key intermediate in a reaction pathway could be crystallized, its X-ray structure would provide invaluable mechanistic information. For example, in a stereoselective reaction, the crystal structure of the product would confirm the absolute configuration at the silicon center, validating the proposed stereochemical outcome. The bulky nature of the two 2-methylphenyl groups would likely play a significant role in directing the stereochemistry of any reaction at the silicon center. nih.gov

Illustrative Crystallographic Data Table

The following table shows representative data that would be found in a crystallographic report for a compound like (Methoxymethyl)bis(2-methylphenyl)silyl.

| Parameter | Value |

| Chemical Formula | C16H20OSi |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Si-C(phenyl) Bond Length (Å) | 1.875 |

| Si-C(methoxymethyl) Bond Length (Å) | 1.890 |

| Si-O Bond Length (Å) | 1.650 |

This is a hypothetical data table for illustrative purposes only.

Vi. Future Perspectives and Emerging Research Directions

Potential for Novel Synthetic Applications and Catalyst Design

The architecture of (Methoxymethyl)bis(2-methylphenyl)silyl makes it a compelling candidate for the development of new synthetic methodologies and specialized catalysts. The presence of the methoxymethyl group offers a handle for controlled hydrolysis and functionalization, while the sterically demanding o-tolyl groups can impart unique selectivity in chemical transformations.

Catalyst Ligand Development: The bis(2-methylphenyl)silyl moiety could serve as a bulky and electron-rich ligand for transition metals. The steric hindrance provided by the o-tolyl groups could create a unique coordination environment around a metal center, potentially leading to catalysts with enhanced selectivity in reactions such as cross-coupling, hydrosilylation, and polymerization. researchgate.net The electronic properties of the aryl groups can be further tuned through substitution on the phenyl rings, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Asymmetric Synthesis: Chiral variants of (Methoxymethyl)bis(2-methylphenyl)silyl could be designed for applications in asymmetric catalysis. The introduction of chirality, either at the silicon center or on the aryl substituents, could lead to the development of novel chiral silanes for stereoselective reductions, additions, and other transformations.

Protecting Group Chemistry: The silyl (B83357) group is a cornerstone of protecting group chemistry in organic synthesis. nih.gov The specific steric and electronic properties of the (Methoxymethyl)bis(2-methylphenyl)silyl group could be exploited to develop a novel protecting group for alcohols with unique stability and cleavage profiles. The methoxymethyl functionality could offer a distinct deprotection strategy compared to standard silyl ethers. nih.govorganic-chemistry.org

| Potential Application Area | Key Features of (Methoxymethyl)bis(2-methylphenyl)silyl | Projected Outcome |

| Catalysis | Steric bulk from bis(2-methylphenyl) groups, potential for chirality | Enhanced selectivity in cross-coupling and hydrosilylation reactions. |

| Organic Synthesis | Reactive methoxymethyl group, tunable electronic properties | Novel reagents for functional group transformations and protecting group strategies. |

| Polymer Chemistry | Potential as a monomer or chain transfer agent | Development of polysiloxanes and other silicon-containing polymers with tailored properties. |

Untapped Reactivity Profiles and Mechanistic Hypotheses

The interplay between the reactive methoxymethyl group and the bulky aryl substituents in (Methoxymethyl)bis(2-methylphenyl)silyl suggests a range of unexplored reactivity patterns. Mechanistic studies in this area are crucial for unlocking the full synthetic potential of this compound.

Controlled Hydrolysis and Condensation: The methoxy (B1213986) group is susceptible to hydrolysis, leading to the formation of a silanol. The rate and extent of this hydrolysis will be significantly influenced by the steric shielding from the adjacent o-tolyl groups. This could allow for the controlled, stepwise formation of siloxanes and other silicon-oxygen frameworks. Understanding the kinetics and mechanism of this process is key to its application in materials synthesis.

Silyl Radical and Anion Chemistry: The Si-H bond, which could be generated from the methoxymethyl group, is a precursor to silyl radicals and anions. The steric hindrance around the silicon center in (Methoxymethyl)bis(2-methylphenyl)silyl would likely stabilize these reactive intermediates, potentially enabling novel radical-based and nucleophilic substitution reactions with unique selectivity.

Mechanistic Investigations: Detailed mechanistic studies, employing techniques such as kinetics, isotopic labeling, and computational modeling, are needed to fully understand the reactivity of this compound. For instance, investigating the transition states of its reactions could provide insights into the origins of its potential stereoselectivity. escholarship.org

Interdisciplinary Research Opportunities in Organosilicon Chemistry

The unique properties of organosilicon compounds have led to their application in a wide array of scientific disciplines. (Methoxymethyl)bis(2-methylphenyl)silyl is poised to contribute to several interdisciplinary research areas.

Materials Science: The controlled hydrolysis and condensation of (Methoxymethyl)bis(2-methylphenyl)silyl could be utilized in the sol-gel process to create novel hybrid organic-inorganic materials. The bulky organic groups would influence the porosity, hydrophobicity, and mechanical properties of the resulting materials, making them potentially suitable for applications in coatings, membranes, and as supports for catalysts. wiley-vch.de The future of organosilicon research is trending towards sustainable and biocompatible materials. cfsilicones.com

Nanotechnology: Silane (B1218182) coupling agents are crucial for modifying the surface of nanoparticles to enhance their compatibility with organic matrices. labinsights.nl Functionalized derivatives of (Methoxymethyl)bis(2-methylphenyl)silyl could be used to surface-modify nanoparticles, creating new nanocomposites with tailored properties for applications in electronics, photonics, and biomedicine. The interdisciplinary nature of nanotechnology often involves chemistry, physics, and materials science. nih.gov

Medicinal Chemistry: While carbon-silicon bonds are not naturally occurring in biology, organosilicon compounds are being investigated for pharmaceutical applications. wikipedia.org The incorporation of silicon can enhance properties like lipophilicity and metabolic stability. acs.org The unique structure of (Methoxymethyl)bis(2-methylphenyl)silyl could serve as a scaffold for the design of new bioactive molecules. Its derivatives could be explored as potential therapeutic agents or in drug delivery systems. acs.org

| Interdisciplinary Field | Potential Role of (Methoxymethyl)bis(2-methylphenyl)silyl | Potential Impact |

| Materials Science | Precursor for hybrid organic-inorganic materials via sol-gel processing. | Creation of materials with tailored thermal stability, mechanical strength, and surface properties. |

| Nanotechnology | Surface modification agent for nanoparticles. | Development of advanced nanocomposites for electronics, sensors, and biomedical devices. mdpi.com |

| Medicinal Chemistry | Core scaffold for the synthesis of novel bioactive compounds. | Discovery of new therapeutic agents with improved pharmacological profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.